molecular formula C18H13ClN2O3 B2461767 (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide CAS No. 477295-18-4

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide

Cat. No.: B2461767
CAS No.: 477295-18-4
M. Wt: 340.76
InChI Key: KLPJZIDRGRLNBL-MDZDMXLPSA-N
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Description

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran moiety, along with the acrylamide and chlorophenyl groups, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Introduction of Acrylamide Group: The acrylamide group can be introduced through the reaction of the benzofuran derivative with acryloyl chloride in the presence of a base like triethylamine.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced via a substitution reaction using 2-chlorophenylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of benzofuran compounds have been investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide: Lacks the acrylamide and chlorophenyl groups.

    3-(2-chlorophenyl)acrylamide: Lacks the benzofuran moiety.

    (E)-3-(3-phenyl)acrylamido)benzofuran-2-carboxamide: Similar structure but without the chlorine atom.

Uniqueness

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, acrylamide group, and chlorophenyl substitution. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-3-1-5-11(13)9-10-15(22)21-16-12-6-2-4-8-14(12)24-17(16)18(20)23/h1-10H,(H2,20,23)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJZIDRGRLNBL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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